molecular formula C9H17Cl3N6 B2416047 9-(2-Aminobutyl)purin-6-amine;trihydrochloride CAS No. 2418644-71-8

9-(2-Aminobutyl)purin-6-amine;trihydrochloride

Cat. No. B2416047
M. Wt: 315.63
InChI Key: ZWTUXHXEQFMREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Aminobutyl)purin-6-amine;trihydrochloride is a chemical compound with the CAS Number: 2418644-71-8 . It is extensively used in scientific research. Its diverse applications range from studying protein-protein interactions to investigating cellular signaling pathways.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Studies of Analog Compounds : Studies on compounds like N-Methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with 9-(2-Aminobutyl)purin-6-amine trihydrochloride, focus on the synthesis and analysis of various tautomers. Such research enhances understanding of purine derivatives' chemical properties and potential applications (Roggen & Gundersen, 2008).

  • Advanced Synthesis Techniques : Another study explored using phosphorus pentoxide and arylamines in synthesizing 9-aryl-9H-purin-6-amines, indicating advanced methodologies in creating complex purine derivatives (El-bayouki, Nielsen, & Pedersen, 1985).

Biological and Medicinal Research

  • Antibacterial Properties : Research into similar purine compounds, like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, has demonstrated potential antibacterial properties. This suggests that similar compounds, including 9-(2-Aminobutyl)purin-6-amine trihydrochloride, may have medicinal applications (Govori, 2017).

  • Acyclic Nucleotide Analogs Synthesis : Studies have focused on creating acyclic nucleotide analogues derived from N-substituted purines. Such research may be relevant to 9-(2-Aminobutyl)purin-6-amine trihydrochloride in understanding its role in nucleotide synthesis (Hocek, Masojídková, & Holý, 1997).

Chemical Analysis and Reactivity

  • Tautomerism and Alkylation Studies : The study of tautomeric ratios and N-alkylation in purine derivatives offers insight into the chemical behavior and potential reactivity of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Roggen et al., 2011).

  • Efficient Synthesis Methods : Research into efficient synthesis of purin-8-ones and their derivatives, such as 9-substituted 6-chloropurin-8-ones, can provide methodologies applicable to the synthesis of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Zhong & Li‐Ping Sun, 2010).

properties

IUPAC Name

9-(2-aminobutyl)purin-6-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTUXHXEQFMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Aminobutyl)purin-6-amine;trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.